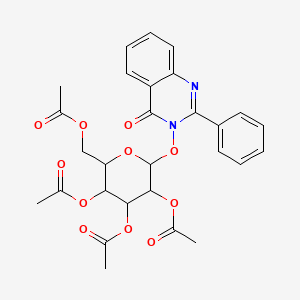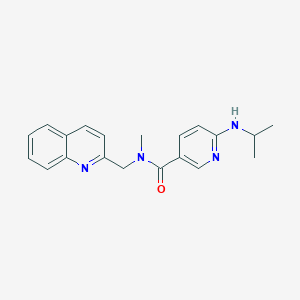
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine, also known as benzylpiperonylamine or BP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been studied for its potential therapeutic effects in various medical conditions. The purpose of
Mécanisme D'action
BP acts as a substrate for the vesicular monoamine transporter (VMAT), which transports it into the synaptic vesicles of monoaminergic neurons. Once inside the vesicles, BP displaces endogenous monoamines such as serotonin, norepinephrine, and dopamine, leading to their release into the synaptic cleft. This results in an increase in the extracellular levels of these neurotransmitters, which can activate their respective receptors and produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects
BP has been found to produce a range of biochemical and physiological effects in animal models and humans. These effects include increased locomotor activity, hyperthermia, anorexia, and changes in neurotransmitter levels. BP has also been found to produce rewarding effects in animal models, which suggests that it has abuse potential.
Avantages Et Limitations Des Expériences En Laboratoire
BP has several advantages for lab experiments, including its high potency and selectivity for monoaminergic neurons. However, its potential toxicity and abuse potential can limit its use in certain experiments. Additionally, the lack of standardized protocols for BP administration and dosing can make it difficult to compare results across studies.
Orientations Futures
There are several future directions for BP research. One area of interest is the development of more selective and potent SSRA and SNDRA compounds that can produce therapeutic effects without the potential for abuse. Another area of interest is the investigation of the potential therapeutic effects of BP in other medical conditions, such as Parkinson's disease and post-traumatic stress disorder. Finally, the development of standardized protocols for BP administration and dosing can improve the comparability of results across studies.
Méthodes De Synthèse
BP can be synthesized through a multi-step process that involves the reaction of safrole with benzyl chloride, followed by reduction and N-alkylation. The purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
BP has been studied for its potential therapeutic effects in various medical conditions, including depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it can increase the levels of these neurotransmitters in the brain. This mechanism of action has been hypothesized to underlie the potential therapeutic effects of BP in depression and anxiety.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)11-17-9-8-13-6-7-15-16(10-13)19-12-18-15/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUIQALPIMYUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5523444 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)


![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)
![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)

![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)